Ecteinascidin 770: A Technical Guide to its Discovery, Isolation, and Biological Activity
Ecteinascidin 770: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor properties. Originally identified in trace amounts from the Caribbean tunicate Ecteinascidia turbinata, a more abundant source was later discovered in the Thai tunicate, Ecteinascidia thurstoni. This discovery, coupled with an innovative isolation protocol involving potassium cyanide pretreatment, has enabled more extensive investigation into its biological activity. This guide provides a comprehensive overview of the discovery of ET-770, a detailed experimental protocol for its isolation and purification from E. thurstoni, and an examination of its mechanism of action, specifically its role in activating the p53 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
The marine environment is a rich repository of unique and biologically active natural products. Among these, the ecteinascidins, a family of complex alkaloids isolated from marine tunicates, have garnered significant attention for their potent cytotoxic and antitumor activities. Ecteinascidin 743 (Trabectedin), the most well-known member of this family, is an approved anticancer drug.[1][2] Ecteinascidin 770 (ET-770), a structurally related analogue, has also demonstrated remarkable anti-cancer properties.[3]
Initially, ET-770 was discovered in very small quantities from the Caribbean tunicate Ecteinascidia turbinata.[4] A significant breakthrough in the supply of this compound came with the investigation of the Thai tunicate, Ecteinascidia thurstoni, which was found to be a more plentiful source.[4] A key innovation in the isolation process was the pretreatment of the tunicate with potassium cyanide, which significantly increased the yield of the more stable ET-770.[5] This enhanced availability has facilitated further research into its mechanism of action, revealing its ability to sensitize cancer cells to apoptosis through the activation of the p53 tumor suppressor pathway.[3][6]
This technical guide serves as a resource for researchers in natural product chemistry, oncology, and drug development. It provides a detailed methodology for the isolation of ET-770 from E. thurstoni and summarizes its key biological activities and signaling pathways.
Discovery and Sourcing
The ecteinascidin family of compounds was first isolated from the marine tunicate Ecteinascidia turbinata found in the Caribbean Sea.[7] While ET-743 was the most abundant of these compounds in E. turbinata, ET-770 was also identified as a minor component. The search for alternative and more abundant sources led to the investigation of other tunicate species.
In 2002, a significant discovery was made by Suwanborirux and colleagues, who identified the Thai tunicate, Ecteinascidia thurstoni, as a rich source of ET-770.[4] This finding was pivotal for the continued investigation of this potent molecule.
Isolation and Purification of Ecteinascidin 770
The isolation of ET-770 from Ecteinascidia thurstoni is a multi-step process that begins with a crucial pretreatment step to enhance the yield of the target compound. The following protocol is a detailed synthesis of the methodology described in the literature.[4][5]
Experimental Workflow
Detailed Experimental Protocol
3.2.1. Collection and Pretreatment of Tunicate Material
-
Collection: Specimens of Ecteinascidia thurstoni are collected by scuba diving from their natural habitat.
-
Homogenization: 65 kg (wet weight) of the collected tunicate is homogenized in 20 L of a phosphate buffer solution (pH 7).
-
Potassium Cyanide Pretreatment: A 10% aqueous solution of potassium cyanide (KCN) is added to the homogenate to a final concentration of 10 mM. The mixture is then stirred at room temperature for 5 hours. This step is critical for converting less stable ecteinascidin analogues into the more stable ET-770, thereby increasing the overall yield.
3.2.2. Extraction and Initial Purification
-
Methanol Extraction: The KCN-treated homogenate is macerated with methanol (5 x 20 L).
-
Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water), followed by extraction of the aqueous phase with a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
3.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing ET-770.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. A typical gradient might run from 30% to 70% acetonitrile in water over 30 minutes.
-
Detection: UV detection at a wavelength where ET-770 has a strong absorbance (e.g., around 280 nm).
-
Collection: The peak corresponding to ET-770 is collected.
-
Yield and Characterization
The final yield of pure Ecteinascidin 770 from 65 kg of wet Ecteinascidia thurstoni is approximately 7.7 mg. The structure and purity of the isolated compound are confirmed by extensive spectroscopic analysis.
| Parameter | Value |
| Starting Material | Ecteinascidia thurstoni (wet weight) |
| Quantity | 65 kg |
| Final Yield of ET-770 | 7.7 mg |
| Calculated Yield | ~0.000012% |
| Spectroscopic Data | Key Characteristics |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |
| ¹H NMR | Reveals the proton environment of the molecule. |
| ¹³C NMR | Shows the carbon skeleton of the molecule. |
| 2D NMR (COSY, HMBC, HSQC) | Used to elucidate the complete chemical structure and stereochemistry.[4] |
| UV-Vis Spectroscopy | Shows characteristic absorption maxima. |
| Infrared (IR) Spectroscopy | Indicates the presence of functional groups, such as the cyano group.[4] |
Biological Activity and Mechanism of Action
Ecteinascidin 770 exhibits potent cytotoxic activity against a range of cancer cell lines.[3] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.
Activation of the p53 Signaling Pathway
A key aspect of ET-770's anticancer activity is its ability to activate the p53 tumor suppressor pathway.[3][6] p53 is a critical transcription factor that, in response to cellular stress such as DNA damage, can halt the cell cycle and initiate apoptosis.
Upon treatment with ET-770, cancer cells exhibit an increase in the levels of activated p53.[3][6] This activation leads to the downstream regulation of several key proteins involved in apoptosis:
-
Downregulation of MCL1: Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein. ET-770, through p53 activation, leads to a decrease in the expression of MCL1, thereby removing a block on the apoptotic pathway.[3][6]
-
Upregulation of BAX: BCL2-associated X protein (BAX) is a pro-apoptotic protein. ET-770 treatment results in an increase in BAX expression, which promotes the mitochondrial pathway of apoptosis.[3][6]
The net effect of these changes is a sensitization of cancer cells to anoikis, a type of apoptosis that occurs when cells detach from the extracellular matrix, which is a critical process in preventing metastasis.[6]
In Vitro Cytotoxicity
ET-770 has demonstrated potent cytotoxicity against a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| U373MG | Glioblastoma | 4.83 |
| HCT116 | Colorectal Carcinoma | 0.6 |
| QG56 | Lung Carcinoma | 2.4 |
| DU145 | Prostate Carcinoma | 0.81 |
Conclusion
Ecteinascidin 770 is a promising marine natural product with significant potential as an anticancer agent. The discovery of a viable source in the Thai tunicate Ecteinascidia thurstoni and the development of an effective isolation protocol have been crucial for its continued investigation. The detailed experimental methodology provided in this guide offers a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of its mechanism of action, particularly its ability to activate the p53 signaling pathway, provides a clear rationale for its further development as a therapeutic agent. The potent in vitro cytotoxicity of ET-770 across a range of cancer cell lines underscores its potential and warrants further preclinical and clinical evaluation.
References
- 1. Chemistry of Ecteinascidins. Part 5: An Additional Proof of Cytotoxicity Evaluation of Ecteinascidin 770 Derivatives [jstage.jst.go.jp]
- 2. hplc.eu [hplc.eu]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
